molecular formula C7H15NO2 B13545512 Piperidine-3,3-diyldimethanol

Piperidine-3,3-diyldimethanol

Cat. No.: B13545512
M. Wt: 145.20 g/mol
InChI Key: HTTBCEVOEMVRBI-UHFFFAOYSA-N
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Description

Piperidine-3,3-diyldimethanol is a synthetic, chiral piperidine derivative of significant interest in pharmaceutical and organic chemistry research. This compound features a piperidine ring—a privileged scaffold in drug discovery—functionalized with two hydroxymethyl groups at the 3-position, providing a versatile handle for further chemical modification and library synthesis . The 3,3-disubstitution pattern introduces a sterically defined center, making this compound a valuable 3D fragment for constructing molecules with complex spatial geometries, which is a key consideration in the design of novel bioactive compounds . Piperidine rings are a fundamental structural component found in more than twenty classes of pharmaceuticals and numerous natural alkaloids, underscoring their importance in the development of new therapeutic agents . As a bifunctional building block, this compound is primarily used in research as a key intermediate for the synthesis of more complex molecules. Its applications span the exploration of new chemical space in fragment-based drug discovery (FBDD) and the development of potential agents for various disease targets . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[3-(hydroxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-5-7(6-10)2-1-3-8-4-7/h8-10H,1-6H2

InChI Key

HTTBCEVOEMVRBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-3,3-diyldimethanol can be synthesized through several methods. One common approach involves the reduction of piperidine-3,3-dicarboxylic acid or its derivatives. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic hydrogenation of piperidine derivatives. This method is preferred due to its scalability and efficiency. The reaction typically occurs in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,3-diyldimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form piperidine derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Piperidine-3,3-dicarboxylic acid or piperidine-3,3-dialdehyde.

    Reduction: Various piperidine derivatives depending on the reducing agent used.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

Piperidine-3,3-diyldimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-3,3-diyldimethanol largely depends on its functional groups and the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s behavior and efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Piperidine-3,3-diyldimethanol with key analogs based on molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C7H15NO2 145.20 (estimated) Two -CH2OH groups 3,3-diyldimethanol substitution on piperidine
1-Methylpiperidine-3-methanol C7H15NO 129.20 One -CH2OH, one -CH3 Methyl group at N1, methanol at C3
[3-(Pyridin-2-yl)piperidin-3-yl]methanol C11H14N2O 190.25 Pyridine ring, -CH2OH Pyridinyl substitution at C3
3,3-Dimethylpiperidine C7H15N 113.20 Two -CH3 groups No hydroxyl groups; hydrophobic core
(2R,3R,4R)-2-(Hydroxymethyl)piperidine-3,4-diol C6H13NO3 147.17 Three hydroxyl groups Diol groups at C3 and C4

Key Observations :

  • Hydrophilicity: this compound’s dual -CH2OH groups enhance water solubility compared to non-hydroxylated analogs like 3,3-dimethylpiperidine .
  • Pharmacological Relevance: Pyridine-substituted derivatives (e.g., [3-(Pyridin-2-yl)piperidin-3-yl]methanol) exhibit aromatic interactions useful in drug design, while diol derivatives (e.g., piperidine-3,4-diol) show kinase inhibitory activity .
  • Synthetic Flexibility: The -CH2OH groups in this compound may serve as handles for further functionalization, similar to intermediates described in and .

Q & A

Q. What are the common synthetic routes for Piperidine-3,3-diyldimethanol, and how are reaction conditions optimized?

this compound is typically synthesized via reduction of ketone or aldehyde precursors on the piperidine scaffold. Common methods include:

  • Sodium borohydride (NaBH₄) reduction : Efficient for converting 3,3-diketopiperidine derivatives to diols under mild conditions (e.g., ethanol, 0–25°C).
  • Chemoenzymatic synthesis : Enantioselective reduction using ketoreductases or dehydrogenases for stereochemical control .
    Optimization considerations :
  • Temperature: Lower temperatures favor selectivity for diol formation over side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., THF) enhance reducing agent activity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structure and stereochemistry (e.g., coupling constants for diastereomers) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).

Advanced Research Questions

Q. How does stereochemistry influence this compound’s biological activity?

The spatial arrangement of hydroxyl groups dictates interactions with biomolecules:

  • Case Study : Piperidine-3,4-diol derivatives exhibit varying inhibitory potency against anaplastic lymphoma kinase (ALK). The (3R,4S) configuration showed 10-fold higher activity than (3S,4R) due to optimized hydrogen bonding with the kinase active site .
  • 3D shape analysis : Molecular docking and quantum mechanical calculations reveal that axial vs. equatorial hydroxyl orientations affect binding entropy and solvation .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Contradictions may arise from heterogeneity in experimental models or assay conditions. Methodological strategies include:

  • Meta-analysis : Quantify heterogeneity using Higgins’ I2I^2 statistic. I2>50%I^2 > 50\% indicates significant variability, necessitating subgroup analysis (e.g., cell type, dosage) .
  • Sensitivity testing : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables.
  • Kinetic profiling : Compare IC₅₀ values across enzyme isoforms (e.g., ALK vs. ROS1 kinases) to clarify selectivity .

Q. What strategies improve enantiomeric purity during this compound synthesis?

  • Chiral auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to steer stereoselective reduction.
  • Diastereomeric salt resolution : React racemic mixtures with chiral acids (e.g., tartaric acid) to crystallize separable salts .
  • Catalytic asymmetric synthesis : Use Ru-BINAP catalysts for transfer hydrogenation, achieving >95% enantiomeric excess (ee) .

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